molecular formula C10H17NO5 B13389032 2-Carboxy-3-carboxymethyl-4-i-propenylpyrrolidin-monohydrat

2-Carboxy-3-carboxymethyl-4-i-propenylpyrrolidin-monohydrat

Cat. No.: B13389032
M. Wt: 231.25 g/mol
InChI Key: FZNZRJRSYLQHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kainic acid monohydrate can be synthesized through various methods. One common approach involves the use of L-glutamic acid as a starting material. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions .

Industrial Production Methods: Industrial production of kainic acid monohydrate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Kainic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of kainic acid monohydrate can lead to the formation of various carboxylic acid derivatives .

Comparison with Similar Compounds

Uniqueness: Kainic acid monohydrate is unique due to its selective agonist activity on kainate receptors and its ability to induce specific neurotoxic effects. This makes it an invaluable tool for studying excitotoxicity and developing treatments for neurological disorders .

Properties

IUPAC Name

3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNZRJRSYLQHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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